molecular formula C9H7BrF2O2 B8525125 3-(4-Bromo-2,5-difluorophenyl)propanoic acid

3-(4-Bromo-2,5-difluorophenyl)propanoic acid

Cat. No. B8525125
M. Wt: 265.05 g/mol
InChI Key: IWWOVWYIWGTYCL-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

To a solution of 3-(4-bromo-2,5-difluorophenyl)acrylic acid (4.20 g) in THF was added chlorotris-(triphenylphosphine)rhodium (400 mg). The mixture was stirred at room temperature under H2-atmosphere for 48 hours. The mixture was filtered and the filtrate was concentrated. The residue was purified by silica gel column chromatography eluting with DCM/petroleum ether (7:1) to give the subtitle compound as a white solid. MS ESI+: m/z=265 [M+H]+.
Name
3-(4-bromo-2,5-difluorophenyl)acrylic acid
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[C:4]([F:14])[CH:3]=1>C1COCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh]>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[C:4]([F:14])[CH:3]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
3-(4-bromo-2,5-difluorophenyl)acrylic acid
Quantity
4.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)C=CC(=O)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
400 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under H2-atmosphere for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with DCM/petroleum ether (7:1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)CCC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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